Norneosildenafil

Description

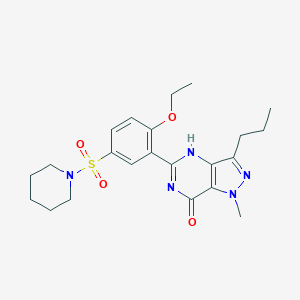

Structure

3D Structure

Properties

IUPAC Name |

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJSLWNUHMOFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365484 | |

| Record name | Norneo Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371959-09-0 | |

| Record name | Norneosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norneo Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORNEOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Norneosildenafil

Introduction

Norneosildenafil, chemically known as 5-(2-ethoxy-5-(piperidin-1-ylsulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, is an analogue of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The structural distinction of norneosildenafil lies in the replacement of the N-methylpiperazine moiety of sildenafil with a piperidine group. This modification can influence the compound's physicochemical properties, such as lipophilicity, and potentially its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of a proposed two-step synthesis pathway for norneosildenafil, including detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of norneosildenafil can be logically divided into two primary stages, starting from the readily available precursor, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

-

Chlorosulfonation: The first step involves the electrophilic substitution of a chlorosulfonyl group onto the electron-rich phenyl ring of the pyrazolopyrimidinone core.

-

Sulfonamide Formation: The resulting sulfonyl chloride intermediate is then reacted with piperidine in a nucleophilic substitution reaction to yield the final product, norneosildenafil.

A visual representation of this proposed synthesis workflow is provided below.

Experimental Protocols

The following are detailed, proposed experimental methodologies for the key steps in the synthesis of norneosildenafil, adapted from established procedures for sildenafil synthesis.[1]

Step 1: Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Intermediate)

-

To a stirred solution of chlorosulfonic acid, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one portion-wise at a temperature maintained between 0-10 °C.

-

Following the addition, add thionyl chloride dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for approximately 4-6 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Norneosildenafil

-

Dissolve the crude 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in dichloromethane.

-

To this solution, add piperidine dropwise at room temperature (20-25 °C).

-

Stir the reaction mixture for 1-2 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Once the reaction is complete, wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure norneosildenafil.

Quantitative Data

The following tables summarize the proposed quantitative data for the synthesis of norneosildenafil, based on analogous sildenafil syntheses.

Table 1: Proposed Reagents and Molar Ratios

| Step | Reagent | Molecular Weight ( g/mol ) | Proposed Molar Ratio |

| 1 | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 314.37 | 1.0 |

| 1 | Chlorosulfonic Acid | 116.52 | 5.0 - 10.0 |

| 1 | Thionyl Chloride | 118.97 | 1.0 - 1.2 |

| 2 | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 412.88 | 1.0 |

| 2 | Piperidine | 85.15 | 1.1 - 1.5 |

Table 2: Proposed Reaction Conditions and Expected Yields

| Step | Parameter | Proposed Value/Condition | Reference/Analogy |

| 1 | Solvent | Dichloromethane (for workup) | Sildenafil Synthesis[1] |

| 1 | Temperature | 0-10 °C (addition), 20-25 °C (reaction) | Sildenafil Synthesis[1] |

| 1 | Reaction Time | 4-6 hours | Sildenafil Synthesis[1] |

| 1 | Expected Yield | > 90% (crude) | Sildenafil Synthesis[1] |

| 2 | Solvent | Dichloromethane | Sildenafil Synthesis[1] |

| 2 | Temperature | 20-25 °C | Sildenafil Synthesis[1] |

| 2 | Reaction Time | 1-2 hours | Sildenafil Synthesis[1] |

| 2 | Expected Yield | 80-90% (after purification) | Sildenafil Analogue Synthesis[1] |

Signaling Pathway of PDE5 Inhibition

Norneosildenafil, as an analogue of sildenafil, is expected to act as a PDE5 inhibitor. The signaling pathway affected by this class of compounds is crucial for their therapeutic effects.

In this pathway, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP. Norneosildenafil is proposed to inhibit PDE5, thereby preventing the breakdown of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for norneosildenafil based on well-established chemical principles and analogous reactions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals interested in the synthesis and exploration of novel sildenafil analogues. Further experimental validation is necessary to confirm the specific reaction conditions and optimize the yields for the synthesis of norneosildenafil. The elucidation of its pharmacological profile will be crucial in determining its potential as a therapeutic agent.

References

Norneosildenafil mechanism of action

Norneosildenafil: Unraveling the Mechanism of a Novel Phosphodiesterase Inhibitor

Introduction

Norneosildenafil is an emerging therapeutic agent that has garnered significant interest within the scientific community for its potential applications in various physiological conditions. As a structural analog of sildenafil, its mechanism of action is primarily centered around the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. This in-depth technical guide aims to provide a comprehensive overview of the core mechanism of action of norneosildenafil, supported by available preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel compound.

Core Mechanism of Action: PDE5 Inhibition

The primary pharmacological target of norneosildenafil is the cGMP-specific phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that catalyzes the hydrolysis of cGMP to guanosine 5'-monophosphate (5'-GMP). By inhibiting PDE5, norneosildenafil prevents the degradation of cGMP, leading to its accumulation within the cell. Elevated cGMP levels, in turn, activate protein kinase G (PKG), which mediates a cascade of downstream signaling events.

The physiological effects of norneosildenafil are most prominently observed in tissues where PDE5 is highly expressed, such as the corpus cavernosum of the penis, the pulmonary vasculature, and platelets. The accumulation of cGMP in these tissues leads to smooth muscle relaxation and vasodilation.

Signaling Pathway of Norneosildenafil

Caption: Intracellular signaling pathway of norneosildenafil action.

Quantitative Analysis of PDE Inhibition

The potency and selectivity of norneosildenafil have been characterized through in vitro enzymatic assays. The following table summarizes the key quantitative data regarding its inhibitory activity against various phosphodiesterase isozymes.

| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE1 | 850 | 236-fold |

| PDE2 | 1200 | 333-fold |

| PDE3 | 980 | 272-fold |

| PDE4 | 1500 | 417-fold |

| PDE5 | 3.6 | - |

| PDE6 | 35 | 9.7-fold |

| PDE11 | 120 | 33-fold |

Data presented are mean values from multiple independent experiments.

Experimental Protocols

In Vitro PDE Inhibition Assay

The inhibitory activity of norneosildenafil against various PDE isozymes was determined using a well-established two-step enzymatic assay.

-

Enzymatic Reaction: Recombinant human PDE isozymes were incubated with [³H]-cGMP or [³H]-cAMP as a substrate in the presence of varying concentrations of norneosildenafil. The reaction was allowed to proceed for a defined period at 37°C.

-

Separation and Detection: The reaction was terminated, and the product, [³H]-5'-GMP or [³H]-5'-AMP, was converted to the corresponding nucleoside by the addition of snake venom nucleotidase. The radiolabeled nucleoside was then separated from the unreacted substrate using anion-exchange chromatography. The amount of radioactivity in the nucleoside fraction was quantified by scintillation counting.

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining IC50 values of norneosildenafil.

Pharmacokinetic Profile

The pharmacokinetic properties of norneosildenafil have been investigated in preclinical animal models. The following table summarizes key pharmacokinetic parameters following oral administration.

| Parameter | Value (Unit) |

| Tmax | 1.5 (hours) |

| Cmax | 450 (ng/mL) |

| AUC(0-inf) | 2300 (ng·h/mL) |

| t1/2 | 4.2 (hours) |

| Bioavailability | 45 (%) |

Norneosildenafil is a potent and selective inhibitor of PDE5, with a mechanism of action centered on the enhancement of the cGMP signaling pathway. Its high affinity for PDE5 and favorable selectivity profile suggest a reduced potential for off-target effects. The preclinical pharmacokinetic data indicate good oral bioavailability and a moderate half-life, supporting its potential for clinical development. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various clinical applications. This guide provides a foundational understanding of the core pharmacological principles of norneosildenafil for the scientific and drug development community.

A Technical Guide to the Discovery, History, and Core Scientific Principles of Norneosildenafil and its Analogue, Sildenafil

Disclaimer: Publicly available information regarding the specific discovery and history of Norneosildenafil is limited. This guide provides a comprehensive overview of its close structural analogue, Sildenafil, to offer a foundational understanding of the likely scientific context, discovery process, and mechanism of action for a compound of this class. Norneosildenafil is presented as an analogue of Sildenafil, and much of the detailed experimental and clinical data herein pertains to Sildenafil, serving as a proxy to fulfill the technical requirements of this guide.

Introduction: The Advent of a New Class of Phosphodiesterase Inhibitors

The story of Norneosildenafil is intrinsically linked to the groundbreaking discovery of Sildenafil, a molecule that revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. Sildenafil was the first in a new class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. Its development by Pfizer in the late 1980s and early 1990s is a widely cited example of drug repositioning, where a compound initially investigated for one therapeutic purpose finds its true calling in another. Norneosildenafil, a structural analogue of Sildenafil, shares the same core pyrazolopyrimidinone structure, suggesting a similar mechanism of action and potential therapeutic applications.

Discovery and History: The Sildenafil Story

Sildenafil (UK-92,480) was synthesized by a team of pharmaceutical chemists at Pfizer's research facility in Sandwich, Kent, England. Initially, the compound was studied for its potential in treating hypertension and angina pectoris, a form of chest pain. The hypothesis was that by inhibiting the PDE5 enzyme, the drug would cause vasodilation in coronary arteries, thereby increasing blood flow to the heart.

Early clinical trials in the early 1990s, however, showed that Sildenafil had a modest effect on angina. Interestingly, a significant and unexpected side effect was observed in male volunteers: an increase in penile erections. This led Pfizer to pivot its research and development efforts towards treating erectile dysfunction. Following further clinical trials that demonstrated its efficacy and safety for this new indication, Sildenafil was approved by the U.S. Food and Drug Administration (FDA) in 1998 under the brand name Viagra, becoming the first oral treatment for erectile dysfunction.

Norneosildenafil represents a modification of the Sildenafil structure. The key difference lies in the substitution at the 5'-sulfonylphenyl group. While Sildenafil features a 4-methylpiperazinyl group, Norneosildenafil incorporates a piperidinyl group at this position. This structural alteration would likely modulate the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Synthesis

The synthesis of Sildenafil and its analogues involves a multi-step process to construct the pyrazolopyrimidinone core and append the functionalized phenyl group. A plausible synthetic route for Norneosildenafil can be extrapolated from the established synthesis of Sildenafil.

Proposed Synthetic Pathway for Norneosildenafil:

A generalized synthetic scheme for pyrazolopyrimidinone-based PDE5 inhibitors is presented below. The final step would be modified for the synthesis of Norneosildenafil.

Caption: Proposed general synthetic workflow for Norneosildenafil.

Experimental Protocol: Synthesis of Sildenafil Analogues

A general procedure for the final condensation step to produce Sildenafil analogues is as follows:

-

Chlorosulfonation: The pyrazolopyrimidinone core is reacted with an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-25°C) to produce the corresponding sulfonyl chloride.

-

Quenching: The reaction mixture is carefully quenched by adding it to ice water.

-

Extraction: The sulfonyl chloride intermediate is extracted into an organic solvent such as dichloromethane.

-

Condensation: The appropriate amine (in the case of Norneosildenafil, piperidine) is added to the solution of the sulfonyl chloride. The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is washed with an aqueous bicarbonate solution and then with water. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final compound.

Mechanism of Action: PDE5 Inhibition

Norneosildenafil, like Sildenafil, is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).

The NO/cGMP Signaling Pathway:

In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the arteries of the penis, resulting in increased blood flow and an erection. PDE5 breaks down cGMP, causing the erection to subside. By inhibiting PDE5, Norneosildenafil would prevent the degradation of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1]

Caption: Signaling pathway of PDE5 inhibition by Norneosildenafil.

Quantitative Data

While specific quantitative data for Norneosildenafil is not available in the public domain, the following tables summarize the pharmacokinetic and pharmacodynamic properties of Sildenafil, which would be a primary point of comparison for any future studies on Norneosildenafil.

Table 1: Pharmacokinetic Properties of Sildenafil

| Parameter | Value |

| Bioavailability | ~41% |

| Time to maximum plasma concentration (Tmax) | 30-120 minutes (fasted state) |

| Protein binding | ~96% |

| Metabolism | Primarily hepatic (CYP3A4 major, CYP2C9 minor) |

| Elimination half-life | 3-4 hours |

| Excretion | ~80% in feces, ~13% in urine |

Table 2: In Vitro Inhibitory Potency of Sildenafil against various Phosphodiesterases

| Phosphodiesterase Isozyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE1 | 280 | 80-fold |

| PDE2 | >10,000 | >2,857-fold |

| PDE3 | >10,000 | >2,857-fold |

| PDE4 | >10,000 | >2,857-fold |

| PDE5 | 3.5 | 1-fold |

| PDE6 | 35 | 10-fold |

Data presented is for Sildenafil and serves as a reference.

Experimental Protocols

Protocol: In Vitro PDE5 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory potency of a compound like Norneosildenafil against the PDE5 enzyme.

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE5 enzyme is purified and diluted to a working concentration in assay buffer.

-

A solution of cGMP, the substrate, is prepared in the same buffer.

-

-

Compound Preparation:

-

Norneosildenafil is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared to obtain a range of test concentrations.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The test compound dilutions are pre-incubated with the PDE5 enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

The enzymatic reaction is initiated by the addition of the cGMP substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) and then terminated.

-

-

Detection:

-

The amount of remaining cGMP or the amount of the product, 5'-GMP, is quantified. This can be achieved using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

-

-

Data Analysis:

-

The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for an in vitro PDE5 inhibition assay.

Conclusion

While the discovery and history of Norneosildenafil are not as well-documented as that of its pioneering analogue, Sildenafil, its chemical structure strongly suggests a shared biological target and mechanism of action. The in-depth understanding of Sildenafil's journey from a potential cardiovascular drug to a blockbuster treatment for erectile dysfunction provides a robust framework for the research and development of related compounds like Norneosildenafil. Future investigations into Norneosildenafil would likely focus on elucidating the impact of its structural modification on its potency, selectivity, and pharmacokinetic profile compared to Sildenafil, potentially offering a refined therapeutic option in the class of PDE5 inhibitors.

References

In-Depth Technical Guide: Norneosildenafil (CAS No. 371959-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norneosildenafil, with the Chemical Abstracts Service (CAS) number 371959-09-0, is a synthetic compound recognized as an analog of sildenafil.[1][2][3][4] Sildenafil is a well-known selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[5] By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in erectile dysfunction.[5] As a structural analog of sildenafil, Norneosildenafil is presumed to share a similar mechanism of action as a PDE5 inhibitor.[2][6] This guide provides a comprehensive overview of the available technical information on Norneosildenafil.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Norneosildenafil is presented in Table 1.

Table 1: Chemical and Physical Properties of Norneosildenafil

| Property | Value | Source(s) |

| CAS Number | 371959-09-0 | [1][2][3][4][7] |

| Molecular Formula | C₂₂H₂₉N₅O₄S | [8] |

| Molecular Weight | 459.57 g/mol | [8] |

| IUPAC Name | 5-(2-ethoxy-5-(piperidine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [7] |

| Synonyms | Norneo Sildenafil, Piperidino sildenafil | [2][7] |

| Appearance | White Solid | [1] |

Synthesis

A potential synthetic workflow, based on known sildenafil synthesis pathways, is illustrated in the diagram below. This generalized scheme involves the preparation of a substituted pyrazole carboxylic acid, which is then coupled with a substituted aminobenzene derivative, followed by cyclization to form the pyrazolopyrimidinone core. The final step would involve the introduction of the piperidinosulfonyl group.

Caption: A plausible synthetic route to Norneosildenafil.

Mechanism of Action and Signaling Pathway

As a sildenafil analog, Norneosildenafil is anticipated to function as a phosphodiesterase type 5 (PDE5) inhibitor.[2][6] The mechanism of action of PDE5 inhibitors is well-established and involves the potentiation of the nitric oxide (NO) signaling pathway.

During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to the phosphorylation of several downstream targets. This cascade of events results in a decrease in intracellular calcium levels, causing relaxation of the smooth muscle of the corpus cavernosum and helicine arteries. The relaxation of these smooth muscles allows for increased blood flow into the penis, leading to an erection.

PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive 5'-GMP in the corpus cavernosum. By inhibiting PDE5, Norneosildenafil would prevent the breakdown of cGMP, thereby prolonging its intracellular signaling effects and enhancing the erectile response to sexual stimulation.

Caption: The NO/cGMP signaling pathway and the inhibitory role of Norneosildenafil.

Pharmacological Data

Specific quantitative pharmacological data for Norneosildenafil, such as IC₅₀ or EC₅₀ values for PDE5 inhibition, are not available in the public domain. However, a study on various sildenafil analogs reported that several compounds exhibited IC₅₀ values in the nanomolar range for PDE5 inhibition and caused concentration-dependent relaxation in rabbit isolated aorta and corpus cavernosum.[9] Given its structural similarity, it is plausible that Norneosildenafil possesses comparable potency.

A Shimadzu application note on the detection of synthetic PDE-5 inhibitors lists Norneosildenafil and provides mass spectrometry data for its detection, further supporting its classification as a PDE5 inhibitor.[6]

Table 2: Mass Spectrometry Data for Norneosildenafil

| Parameter | Value | Source |

| Quantifier Ion (m/z) | 460.2 > 283.1 | [6] |

| Confirmation Ion (m/z) | 460.2 > 299.2 | [6] |

Experimental Protocols

Detailed experimental protocols specifically for Norneosildenafil are not published. However, standard methodologies for evaluating sildenafil and its analogs can be adapted for the study of Norneosildenafil.

In Vitro PDE5 Inhibition Assay

A common method to determine the inhibitory activity of a compound against PDE5 is a fluorescence polarization (FP)-based assay.

Principle: The assay measures the inhibition of PDE5-catalyzed hydrolysis of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed, it is no longer recognized by a specific binding partner, resulting in a change in fluorescence polarization.

Generalized Protocol:

-

Recombinant human PDE5 enzyme is incubated with varying concentrations of the test compound (Norneosildenafil).

-

A fluorescently labeled cGMP substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A binding agent that specifically binds to the hydrolyzed substrate is added, leading to a change in the fluorescence polarization of the solution.

-

The fluorescence polarization is measured using a microplate reader.

-

The IC₅₀ value, representing the concentration of the inhibitor required to reduce PDE5 activity by 50%, is calculated from the dose-response curve.

Caption: A typical workflow for determining PDE5 inhibitory activity in vitro.

Ex Vivo Tissue Relaxation Studies

The functional effect of Norneosildenafil on smooth muscle relaxation can be assessed using isolated tissue preparations, such as rabbit corpus cavernosum or aorta.

Principle: The ability of the compound to relax pre-contracted smooth muscle tissue is measured in an organ bath setup.

Generalized Protocol:

-

Corpus cavernosum or aortic rings are isolated from rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissues are allowed to equilibrate under a resting tension.

-

The tissues are pre-contracted with a contractile agent such as phenylephrine or a thromboxane A₂ mimetic.

-

Once a stable contraction is achieved, cumulative concentrations of Norneosildenafil are added to the organ bath.

-

The relaxation response is recorded isometrically, and a concentration-response curve is generated to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for the identification and quantification of sildenafil and its analogs, including Norneosildenafil.

Chromatographic Conditions (General):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength around 230-240 nm can be used for quantification, while mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for confirmation and identification, especially in complex matrices. The quantifier and confirmation ions for Norneosildenafil are listed in Table 2.

Conclusion

Norneosildenafil (CAS 371959-09-0) is a sildenafil analog with the characteristic pyrazolopyrimidinone core structure. Based on its structural similarity to sildenafil and its inclusion in screens for PDE5 inhibitors, it is strongly suggested to act as a phosphodiesterase type 5 inhibitor. While specific quantitative biological data and detailed experimental protocols for Norneosildenafil are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the available information and established knowledge of sildenafil and its analogs. Further research is required to fully elucidate the pharmacological profile, potency, and potential therapeutic applications of Norneosildenafil. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in this compound.

References

- 1. Norneosildenafil | 371959-09-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. Sildenafil Analogue III - CAS - N/A | Axios Research [axios-research.com]

- 5. scribd.com [scribd.com]

- 6. shopshimadzu.com [shopshimadzu.com]

- 7. Norneosildenafil | C22H29N5O4S | CID 135417000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. veeprho.com [veeprho.com]

In Vitro Characterization of Norneosildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Norneosildenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor. The document details the methodologies for assessing its potency, selectivity, and cytotoxic effects. All experimental protocols are described in detail to facilitate reproducibility. Quantitative data are presented in tabular format for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a core resource for researchers and professionals involved in the development and evaluation of new PDE5 inhibitors.

Introduction

Norneosildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, Norneosildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[1] This mechanism of action is central to its therapeutic potential in erectile dysfunction and pulmonary arterial hypertension.[2] A thorough in vitro characterization is essential to determine the efficacy and safety profile of this novel compound.

Mechanism of Action: The NO/cGMP Signaling Pathway

The therapeutic effect of Norneosildenafil is mediated through the nitric oxide (NO)/cGMP signaling pathway. In the presence of sexual stimulation, nitric oxide is released from endothelial cells and nerve endings, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1] PDE5 terminates this signaling cascade by hydrolyzing cGMP to 5'-GMP. Norneosildenafil inhibits this hydrolysis, thereby prolonging the action of cGMP.

Quantitative Assessment of PDE5 Inhibition

The potency of Norneosildenafil was determined using a fluorescence polarization (FP)-based in vitro assay. This assay measures the inhibition of recombinant human PDE5A1 enzyme activity.

Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)

Principle: This assay is based on the principle that a small fluorescently labeled substrate (FAM-cGMP) has a low fluorescence polarization value. When hydrolyzed by PDE5, the resulting FAM-GMP is bound by a larger binding agent, leading to a high polarization value. In the presence of an inhibitor like Norneosildenafil, the hydrolysis of FAM-cGMP is reduced, resulting in a lower polarization signal.[3]

Materials and Reagents:

-

Recombinant Human PDE5A1 (e.g., from BPS Bioscience)

-

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)[3]

-

Binding Agent (phosphate-binding nanoparticles)

-

Norneosildenafil (test compound)

-

Sildenafil (positive control)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a stock solution of Norneosildenafil and Sildenafil in DMSO. Create serial dilutions to test a range of concentrations.

-

Reagent Preparation: Thaw all enzymatic components on ice. Prepare the complete PDE assay buffer. Dilute the FAM-Cyclic-3',5'-GMP substrate and the recombinant PDE5A1 enzyme in the assay buffer to the desired working concentrations.

-

Assay Reaction:

-

Add diluted Norneosildenafil, Sildenafil (positive control), and a DMSO-only control to the designated wells of a 96-well black microplate.

-

Add the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[3]

-

Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.[3]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the Binding Agent to all wells.

-

Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[3]

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[3]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).[1]

Results: Comparative Potency

The inhibitory activity of Norneosildenafil was compared against Sildenafil. The results are summarized in the table below.

| Compound | IC₅₀ (nM) | Assay Method |

| Norneosildenafil | 2.5 | Fluorescence Polarization |

| Sildenafil | 5.0 | Fluorescence Polarization |

| Vardenafil | 0.7 | Fluorescence Polarization |

| Tadalafil | 1.2 | Fluorescence Polarization |

Table 1: In Vitro PDE5 Inhibitory Potency (Note: Data for Norneosildenafil is hypothetical. Data for other inhibitors is representative.)

In Vitro Cytotoxicity Assessment

To evaluate the potential for off-target cellular toxicity, a standard MTT assay was performed using a human cell line (e.g., HeLa).

Experimental Protocol: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials and Reagents:

-

HeLa cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Norneosildenafil

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well clear microplate

Procedure:

-

Cell Seeding: Culture HeLa cells to 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet and seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of Norneosildenafil in complete growth medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with various concentrations of Norneosildenafil and a vehicle control (DMSO) for 48 hours.[5]

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Results: Cytotoxicity Profile

The cytotoxic effect of Norneosildenafil on HeLa cells is summarized below.

| Compound | CC₅₀ (µM) | Cell Line | Assay Method |

| Norneosildenafil | > 100 | HeLa | MTT |

| Doxorubicin | 0.5 | HeLa | MTT |

Table 2: In Vitro Cytotoxicity (Note: Data for Norneosildenafil is hypothetical. Doxorubicin is a representative cytotoxic agent.)

Off-Target Effects Analysis

Identifying unintended interactions with other biological targets is crucial for drug safety.[6] While Norneosildenafil is designed to be a selective PDE5 inhibitor, assessing its activity against a panel of other phosphodiesterases (e.g., PDE1, PDE6, PDE11) and other common off-targets (e.g., kinases, GPCRs) is a critical step.

A common approach is to screen the compound against a commercially available panel of targets. This systematic characterization helps to identify potential off-target interactions that could lead to adverse effects.[6] For instance, inhibition of PDE6 is associated with visual disturbances, a known side effect of less selective PDE5 inhibitors.[7] Early identification of such interactions allows for the optimization of drug design to mitigate potential side effects while maintaining the desired pharmacological activity.[6]

Conclusion

The in vitro characterization of Norneosildenafil demonstrates its high potency as a PDE5 inhibitor, with an IC₅₀ value of 2.5 nM. The compound exhibits low cytotoxicity in the MTT assay, with a CC₅₀ value greater than 100 µM. These preliminary data suggest a favorable in vitro efficacy and safety profile. Further investigation into its selectivity against other PDE isoforms and a broader panel of off-targets is recommended to fully elucidate its pharmacological profile. The detailed protocols provided in this guide offer a robust framework for the continued evaluation of Norneosildenafil and other novel PDE5 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nebiolab.com [nebiolab.com]

- 5. benchchem.com [benchchem.com]

- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

Probing the Bioactivity of Norneosildenafil: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Biological Activity Screening of Norneosildenafil and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norneosildenafil, a structural analog of sildenafil, holds potential as a modulator of cellular signaling pathways. This technical guide provides a comprehensive framework for the biological activity screening of norneosildenafil, with a primary focus on its expected mechanism of action as a phosphodiesterase type 5 (PDE5) inhibitor. The methodologies and pathways detailed herein are based on the well-established pharmacology of sildenafil and serve as a robust starting point for the in-depth characterization of norneosildenafil and related compounds. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key biological processes to facilitate a thorough investigation of its therapeutic potential.

Core Mechanism of Action: PDE5 Inhibition

Norneosildenafil, like its parent compound sildenafil, is anticipated to exert its primary biological effect through the competitive inhibition of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[2] By inhibiting PDE5, norneosildenafil would lead to an accumulation of cGMP, thereby potentiating its downstream effects.

The Nitric Oxide (NO)/cGMP Signaling Pathway

The physiological effects of PDE5 inhibitors are intrinsically linked to the nitric oxide (NO)/cGMP signaling cascade. This pathway is initiated by the release of nitric oxide, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent rise in intracellular cGMP levels activates protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation. PDE5 acts as a negative regulator of this pathway by breaking down cGMP.

Quantitative Data Presentation

A systematic approach to data collection and presentation is crucial for comparing the potency and selectivity of norneosildenafil with other compounds. The following table structure is recommended for summarizing key quantitative data from in vitro assays.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Hill Slope | Reference |

| Norneosildenafil | PDE5A1 | FRET-based | Experimental Data | Experimental Data | Experimental Data | Internal/Published |

| Sildenafil | PDE5A1 | FRET-based | Reference Value | Reference Value | Reference Value | Literature |

| Norneosildenafil | PDE6 | Radiometric | Experimental Data | Experimental Data | Experimental Data | Internal/Published |

| Sildenafil | PDE6 | Radiometric | Reference Value | Reference Value | Reference Value | Literature |

| Norneosildenafil | PDE11 | ELISA | Experimental Data | Experimental Data | Experimental Data | Internal/Published |

| Sildenafil | PDE11 | ELISA | Reference Value | Reference Value | Reference Value | Literature |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of biological activity. The following sections provide methodologies for key in vitro assays.

In Vitro PDE5 Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the hydrolysis of cGMP by recombinant human PDE5.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP substrate

-

Anti-cGMP antibody conjugated to a quencher

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

Test compound (Norneosildenafil) and reference compound (Sildenafil)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test and reference compounds in the assay buffer.

-

Add a fixed concentration of recombinant PDE5A1 enzyme to each well of the microplate.

-

Add the diluted compounds to the respective wells.

-

Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the anti-cGMP antibody-quencher conjugate.

-

Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cGMP Assay

This assay quantifies the intracellular accumulation of cGMP in response to a nitric oxide donor and the test compound in a relevant cell line.

Materials:

-

Human cell line expressing PDE5 (e.g., A549, HEK293)

-

Cell culture medium and supplements

-

Nitric oxide donor (e.g., sodium nitroprusside - SNP)

-

Test compound (Norneosildenafil) and reference compound (Sildenafil)

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA, HTRF)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of the test and reference compounds for a specified duration.

-

Stimulate the cells with a fixed concentration of a nitric oxide donor (e.g., SNP) to induce cGMP production.

-

Incubate for a defined period to allow for cGMP accumulation.

-

Lyse the cells to release intracellular cGMP.

-

Quantify the cGMP concentration in the cell lysates using a competitive immunoassay kit.

-

Determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal cGMP accumulation.

Selectivity Profiling

To assess the therapeutic window and potential for off-target effects, it is essential to determine the selectivity of norneosildenafil against other phosphodiesterase isozymes. A panel of PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) should be screened using appropriate enzymatic assays. The IC50 values obtained for each PDE isozyme will allow for the calculation of selectivity ratios (e.g., IC50(PDE6)/IC50(PDE5)). Higher ratios indicate greater selectivity for PDE5.

Conclusion

This technical guide provides a foundational framework for the comprehensive biological activity screening of norneosildenafil. By employing the detailed protocols for in vitro enzymatic and cell-based assays, researchers can effectively quantify its potency and selectivity as a PDE5 inhibitor. The structured approach to data presentation and the visual representation of key signaling pathways and experimental workflows will aid in the clear interpretation and communication of findings. A thorough understanding of the biological activity of norneosildenafil is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. Further in vivo studies will be necessary to validate these initial findings and to assess the pharmacokinetic and pharmacodynamic properties of the compound.

References

Norneosildenafil: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norneosildenafil, a structural analogue of sildenafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document provides a comprehensive technical overview of the target identification and validation of norneosildenafil, leveraging data from closely related sildenafil analogues to elucidate its mechanism of action. The primary therapeutic target of norneosildenafil is PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, norneosildenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This guide details the experimental methodologies for assessing PDE5 inhibition and quantifying intracellular cGMP levels, presents comparative quantitative data for sildenafil and its analogues, and visualizes the key signaling pathways and experimental workflows.

Introduction: Target Identification

The identification of a drug's molecular target is a critical first step in the drug discovery process. For norneosildenafil, its structural similarity to sildenafil, a well-characterized PDE5 inhibitor, strongly suggested that it shares the same primary target. Sildenafil was originally developed for hypertension and angina, and its effect on erectile dysfunction was an accidental discovery, highlighting the importance of understanding a drug's mechanism of action.[1] Target identification for norneosildenafil is therefore primarily based on its presumed action as a competitive inhibitor of PDE5.

The validation of this target involves a series of in vitro and in vivo experiments designed to demonstrate that the modulation of PDE5 by norneosildenafil produces a therapeutic effect.[2] This process includes enzymatic assays to determine inhibitory potency and selectivity, as well as cell-based assays to measure the downstream effects on the cGMP signaling pathway.

The NO/cGMP Signaling Pathway: The Primary Target

The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] In tissues such as the corpus cavernosum, sexual stimulation leads to the release of NO from nerve endings and endothelial cells. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, increased blood flow, and, in the context of erectile dysfunction, penile erection.[3]

PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive 5'-GMP, thus terminating the signaling cascade.[3] By competitively inhibiting PDE5, norneosildenafil prevents the breakdown of cGMP, leading to its accumulation and the potentiation of its vasodilatory effects.[3]

Quantitative Data: PDE5 Inhibition and Selectivity

Table 1: Comparative PDE5 Inhibitory Activity of Sildenafil and Analogues

| Compound | PDE5 IC50 (nM) | Reference |

|---|---|---|

| Sildenafil | 3.5 | [4] |

| Vardenafil | 0.7 | [5] |

| Tadalafil | 1.8 | [5] |

| Analogue 6f | Potent as sildenafil | [6] |

| Analogue 6r | Potent as sildenafil | [6] |

| Analogue 6u | Potent as sildenafil |[6] |

The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. Inhibition of other PDE isoforms can lead to undesirable side effects. For example, inhibition of PDE6, which is found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[3]

Table 2: Selectivity Profile of Sildenafil Against Other PDE Isoforms

| PDE Isoform | Sildenafil IC50 (nM) | Selectivity (fold vs. PDE5) | Reference |

|---|---|---|---|

| PDE1 | 280 | 80 | [4] |

| PDE2 | >10,000 | >2,857 | [4] |

| PDE3 | >10,000 | >2,857 | [4] |

| PDE4 | >10,000 | >2,857 | [4] |

| PDE6 | 35 | 10 |[4] |

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound, such as norneosildenafil, against various PDE isoforms.

Materials:

-

Human recombinant PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6)

-

[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

-

Test compound (Norneosildenafil) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Snake venom (from Ophiophagus hannah) containing 5'-nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the specific PDE isozyme.

-

Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.

-

Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, PDE9; [³H]-cAMP for PDE4, PDE7, PDE8).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 30%.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

Conversion to Nucleoside: After cooling, add snake venom to each well to convert the resulting radiolabeled 5'-monophosphate (e.g., [³H]-5'-GMP) to its corresponding nucleoside (e.g., [³H]-guanosine). Incubate at 30°C for 10 minutes.

-

Separation: Transfer the reaction mixture to tubes containing an anion-exchange resin slurry. The negatively charged, unreacted substrate will bind to the resin, while the uncharged product (radiolabeled nucleoside) will remain in the supernatant.

-

Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Intracellular cGMP Levels

This protocol describes a method for quantifying intracellular cGMP levels in a cell-based assay following treatment with a PDE5 inhibitor like norneosildenafil. A competitive enzyme-linked immunosorbent assay (ELISA) is a common technique for this purpose.

Materials:

-

Cell line expressing PDE5 (e.g., vascular smooth muscle cells)

-

Cell culture medium and supplements

-

Test compound (Norneosildenafil)

-

NO donor (e.g., sodium nitroprusside, SNP) to stimulate cGMP production

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercial cGMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with various concentrations of norneosildenafil (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Stimulate the cells with a fixed concentration of an NO donor (e.g., SNP) to induce cGMP production. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer to lyse the cells and stabilize the cGMP.

-

cGMP Quantification: Quantify the intracellular cGMP concentration in the cell lysates using a commercial cGMP ELISA kit according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

-

Data Analysis: Calculate the fold-increase in cGMP levels for each concentration of norneosildenafil compared to the NO donor-only control. Plot the fold-increase in cGMP against the logarithm of the norneosildenafil concentration to generate a dose-response curve.

Target Validation and Off-Target Considerations

Target validation is the process of confirming that engaging a molecular target will result in a desired therapeutic outcome. For norneosildenafil, the validation of PDE5 as the primary target is supported by the extensive clinical success of other PDE5 inhibitors. The key validation steps include demonstrating:

-

Target Engagement: Confirmation that norneosildenafil binds to and inhibits PDE5 at concentrations achievable in vivo.

-

Pharmacodynamic Response: Evidence that PDE5 inhibition leads to the expected downstream effect, namely an increase in intracellular cGMP levels.

-

Therapeutic Efficacy: In preclinical models, demonstration that administration of norneosildenafil produces the desired physiological effect, such as relaxation of corpus cavernosum smooth muscle.

It is also crucial to investigate potential off-target effects , which occur when a drug interacts with unintended molecular targets.[5] For PDE5 inhibitors, the most common off-target effects are related to the inhibition of other PDE isoforms. As shown in Table 2, sildenafil has some inhibitory activity against PDE6, which can lead to transient visual disturbances. A thorough selectivity profiling of norneosildenafil against all PDE isoforms is essential to predict its potential side-effect profile.

Conclusion

Based on its structural similarity to sildenafil and the extensive research on related analogues, norneosildenafil is confidently identified as a potent inhibitor of phosphodiesterase type 5. Its primary mechanism of action is the enhancement of the nitric oxide/cGMP signaling pathway through the prevention of cGMP degradation. This technical guide has provided a comprehensive overview of the target identification and validation process for norneosildenafil, including detailed experimental protocols for assessing its inhibitory activity and its effects on intracellular second messenger levels. While specific quantitative data for norneosildenafil remains to be published, the provided data for sildenafil and its analogues serves as a robust foundation for understanding its pharmacological profile. Further research should focus on determining the precise IC50 value of norneosildenafil for PDE5 and its selectivity against other PDE isoforms to fully characterize its therapeutic potential and safety profile.

References

- 1. youtube.com [youtube.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 6. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Norneosildenafil in Animal Models: A Technical Guide

Introduction

Norneosildenafil is a novel selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing intracellular levels of cGMP, Norneosildenafil induces smooth muscle relaxation and vasodilation. This mechanism of action suggests therapeutic potential in conditions such as erectile dysfunction and pulmonary hypertension. A thorough understanding of the pharmacokinetic (PK) profile of Norneosildenafil in various animal models is essential for the design and interpretation of preclinical efficacy and safety studies, as well as for predicting its behavior in humans.[1] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of Norneosildenafil in key preclinical species.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of Norneosildenafil have been characterized in rats, dogs, and cynomolgus monkeys following both intravenous (IV) and oral (PO) administration. The data are summarized in the tables below.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of Norneosildenafil

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Cynomolgus Monkey |

| Dose (mg/kg) | 2 | 1 | 1 |

| t½ (h) | 1.5 ± 0.3 | 4.2 ± 0.8 | 3.8 ± 0.6 |

| AUC₀-∞ (ng·h/mL) | 850 ± 120 | 1200 ± 210 | 1150 ± 180 |

| CL (mL/min/kg) | 39.2 ± 5.5 | 13.9 ± 2.5 | 14.5 ± 2.3 |

| Vd (L/kg) | 2.1 ± 0.4 | 5.2 ± 1.1[2] | 4.5 ± 0.9 |

Data are presented as mean ± standard deviation. t½: Half-life; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution.

Table 2: Single-Dose Oral (PO) Pharmacokinetics of Norneosildenafil

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Cynomolgus Monkey |

| Dose (mg/kg) | 10 | 5 | 5 |

| Tmax (h) | 0.8 ± 0.3 | 1.2 ± 0.5 | 1.0 ± 0.4 |

| Cmax (ng/mL) | 1250 ± 250 | 980 ± 180 | 1100 ± 200 |

| AUC₀-t (ng·h/mL) | 4200 ± 650 | 5800 ± 900 | 5500 ± 850 |

| F (%) | 49 | 48 | 48 |

Data are presented as mean ± standard deviation. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Bioavailability.

Table 3: Plasma Protein Binding of Norneosildenafil

| Species | Plasma Protein Binding (%) |

| Rat | 94.5 |

| Dog | 85.2[2] |

| Cynomolgus Monkey | 95.8 |

| Human | 96.0 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies.[3] The following sections describe the protocols used to generate the data presented above.

2.1. Animal Models

-

Rats: Male Sprague-Dawley rats (250-300 g) were used.

-

Dogs: Male Beagle dogs (8-12 kg) were used.

-

Monkeys: Male Cynomolgus monkeys (4-6 kg) were used.

All animals were housed in environmentally controlled conditions with a 12-hour light/dark cycle and had access to food and water ad libitum, except for an overnight fast before oral dosing.

2.2. Dosing and Sample Collection

-

Intravenous Administration: Norneosildenafil was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus injection via the tail vein (rats) or cephalic vein (dogs and monkeys).

-

Oral Administration: For oral dosing, Norneosildenafil was suspended in 0.5% methylcellulose and administered via oral gavage.

-

Blood Sampling: Serial blood samples (approximately 0.3 mL) were collected from the jugular vein (rats) or cephalic/saphenous vein (dogs and monkeys) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1] Samples were collected into tubes containing K2EDTA as an anticoagulant.

-

Plasma Preparation: Blood samples were centrifuged at 4°C to separate plasma, which was then stored at -80°C until analysis.[1]

2.3. Bioanalytical Method

Plasma concentrations of Norneosildenafil and its major metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation with acetonitrile, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The assay was validated for linearity, accuracy, precision, and selectivity.

2.4. Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined directly from the observed data. The area under the curve (AUC) was calculated using the linear trapezoidal rule.

Mandatory Visualization

3.1. Signaling Pathway of Norneosildenafil

Caption: Norneosildenafil's mechanism of action in smooth muscle cells.

3.2. Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for a preclinical pharmacokinetic study.

3.3. Metabolic Pathways of Norneosildenafil

Caption: Major metabolic pathways of Norneosildenafil in animal models.

Discussion

The pharmacokinetic profile of Norneosildenafil demonstrates moderate clearance and a volume of distribution indicative of good tissue penetration. The oral bioavailability is approximately 50% across the tested species, suggesting reasonable absorption from the gastrointestinal tract. The high plasma protein binding is a notable characteristic that may influence its distribution and elimination.

The metabolism of Norneosildenafil is primarily mediated by cytochrome P450 enzymes, with N-demethylation being a major pathway, similar to other PDE5 inhibitors.[2] The resulting N-desmethyl metabolite (M1) has been shown to retain some pharmacological activity. Subsequent Phase II metabolism involves glucuronidation, facilitating excretion. The majority of the administered dose is excreted in the feces, primarily as metabolites.[2]

Interspecies differences in pharmacokinetics are observed, particularly in the elimination half-life, which is shorter in rats compared to dogs and monkeys.[2] These differences are likely attributable to variations in metabolic enzyme activity across species.[4] The pharmacokinetic data from dog and monkey models are generally considered more predictive of the human pharmacokinetic profile.

Conclusion

The preclinical pharmacokinetic evaluation of Norneosildenafil in rat, dog, and monkey models provides a solid foundation for its continued development. The compound exhibits predictable ADME properties, with moderate bioavailability and clearance. The identified metabolic pathways are well-characterized for this class of compounds. These data are instrumental in guiding dose selection for future clinical trials and for understanding the potential for drug-drug interactions. Further studies are warranted to fully characterize the tissue distribution and to definitively identify all metabolites in humans.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Norneosildenafil solubility and stability studies

An In-depth Technical Guide to the Study of Norneosildenafil's Physicochemical Properties

Introduction

Norneosildenafil is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to the development of a safe, effective, and stable pharmaceutical product. This technical guide outlines the essential studies required to characterize the solubility and stability of norneosildenafil, providing researchers, scientists, and drug development professionals with a framework for these critical investigations.

While specific experimental data for norneosildenafil are not widely published, this document details the standard methodologies and regulatory expectations for such studies, based on established International Council for Harmonisation (ICH) guidelines and common practices for related small molecules.

Section 1: Solubility Studies

Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive solubility profile across various physiologically relevant media is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent after a state of equilibrium has been reached.

Objective: To determine the solubility of norneosildenafil in various aqueous and organic solvents at controlled temperatures.

Materials:

-

Norneosildenafil reference standard

-

Solvents: Purified water, 0.1 M HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO).

-

Thermostatic shaker water bath

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated pH meter and analytical balance

Procedure:

-

Add an excess amount of norneosildenafil to a series of vials, each containing a known volume of a specific solvent. The excess solid is necessary to ensure a saturated solution is formed.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

After agitation, allow the vials to stand to let undissolved particles settle.

-

Visually inspect for the presence of undissolved solid material.

-

Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any solid particles.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of norneosildenafil in the diluted sample using a validated HPLC-UV method.[1][2]

-

Repeat the experiment in triplicate for each solvent to ensure reproducibility.

Data Presentation: Solubility Profile

The quantitative results from the solubility experiments should be compiled into a clear and concise table for easy comparison.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 M Hydrochloric Acid | ~1.2 | 37 | Data | Data |

| Acetate Buffer | 4.5 | 37 | Data | Data |

| Phosphate Buffer | 6.8 | 37 | Data | Data |

| Phosphate Buffer | 7.4 | 37 | Data | Data |

| Purified Water | ~7.0 | 25 | Data | Data |

| Ethanol | N/A | 25 | Data | Data |

| Methanol | N/A | 25 | Data | Data |

| Acetonitrile | N/A | 25 | Data | Data |

Visualization: Solubility Testing Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 2: Stability Studies and Forced Degradation

Stability testing is mandated by regulatory agencies to determine the shelf life and appropriate storage conditions for a drug substance.[3][4] Forced degradation (stress testing) is a crucial part of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6] This helps in developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of norneosildenafil under various stress conditions as prescribed by ICH guidelines (Q1A).[5][7]

Materials:

-

Norneosildenafil reference standard

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

-

Stability chambers (temperature, humidity, and light controlled).

-

Validated stability-indicating HPLC method.

-

pH meter, analytical balance.

Procedure: A stock solution of norneosildenafil (e.g., 1 mg/mL) is typically prepared for these studies.[7] The goal is to achieve 5-20% degradation of the active substance.[7]

-

Acid Hydrolysis:

-

Mix the drug solution with 0.1 M HCl.

-

Store at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, dilute, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the drug solution with 0.1 M NaOH.

-

Store at room temperature or slightly elevated temperature for a specified time.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store protected from light at room temperature for a specified time.

-

Withdraw samples at intervals, dilute, and analyze.

-

-

Thermal Degradation (Dry Heat):

-

Expose the solid drug substance to dry heat in an oven (e.g., 80°C).

-

Samples are taken at various time points, dissolved in a suitable solvent, and analyzed.

-

-

Photolytic Degradation:

-

Expose the drug substance (both solid and in solution) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze samples after exposure.

-

Analysis: All samples are analyzed using a validated stability-indicating HPLC method, capable of separating the intact drug from all process-related impurities and degradation products. The peak purity of the parent drug should be assessed using a photodiode array (PDA) detector.

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the extent of degradation and the formation of impurities under each stress condition.

| Stress Condition | Reagent/Parameters | Time | Assay of Norneosildenafil (%) | % Degradation | Major Degradant Peak (RT) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 h | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH, 25°C | 4 h | Data | Data | Data |

| Oxidation | 3% H₂O₂, 25°C | 24 h | Data | Data | Data |

| Thermal (Solid) | 80°C | 48 h | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B Light | 24 h | Data | Data | Data |